molecular formula C22H17N3O B170057 4'-(4-Methoxyphenyl)-2,2':6',2''-terpyridine CAS No. 13104-56-8

4'-(4-Methoxyphenyl)-2,2':6',2''-terpyridine

Cat. No. B170057
CAS RN: 13104-56-8
M. Wt: 339.4 g/mol
InChI Key: QAEWAYWLMREGRA-UHFFFAOYSA-N
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Description

4-Methoxyphenol, also known as Mequinol or 4-Hydroxyanisole, is an organic compound with the formula CH3OC6H4OH . It is a phenol with a methoxy group in the para position . This colorless solid is used in dermatology and organic chemistry .


Synthesis Analysis

In organic chemistry, 4-methoxyphenol is used as a polymerisation inhibitor (e.g. acrylates or styrene monomers) . It can be produced from p-benzoquinone and methanol via a free radical reaction .


Molecular Structure Analysis

The molecular structure of 4-Methoxyphenol is CH3OC6H4OH . It is a phenol with a methoxy group in the para position .


Chemical Reactions Analysis

4-Methoxyphenol is used as a polymerisation inhibitor in organic chemistry . It can be produced from p-benzoquinone and methanol via a free radical reaction .


Physical And Chemical Properties Analysis

4-Methoxyphenol has a molar mass of 124.139 g·mol −1 . It has a density of 1.55 g/cm 3, a melting point of 52.5 °C (126.5 °F), and a boiling point of 243 °C (469 °F) .

Scientific Research Applications

Antitumor Agents

Terpyridines, including compounds similar to 4'-(4-Methoxyphenyl)-2,2':6',2''-terpyridine, have shown promising results as antitumor agents. The unique fused aromatic system of terpyridines makes them effective ligands for various metals, resulting in complexes with significant biological activity and physico-chemical properties. Research highlights the anticancer potency of terpyridines, both as free ligands and when forming complexes with transition metals. These compounds might offer similar or higher anticancer potency compared to their metal complexes, suggesting a potential avenue for drug design aimed at enhancing anticancer efficacy (Musioł, Malecki, Pacholczyk, & Mularski, 2021).

Chemical Chemosensors

Compounds based on 4-methyl-2,6-diformylphenol, which share structural similarities with 4'-(4-Methoxyphenyl)-2,2':6',2''-terpyridine, have been employed in the development of chemosensors for detecting various analytes. These chemosensors exhibit high selectivity and sensitivity, capable of detecting metal ions, anions, neutral molecules, and pH changes. The versatility and modifiability of these compounds allow for the creation of sensors with tailored selectivity and sensitivity for specific applications (Roy, 2021).

Environmental and Toxicological Studies

Research has also explored the environmental occurrence, fate, and toxicity of synthetic phenolic antioxidants (SPAs), which include compounds related to 4'-(4-Methoxyphenyl)-2,2':6',2''-terpyridine. SPAs have been identified in various environmental matrices and human tissues, raising concerns about their potential health impacts. These studies suggest that some SPAs may exhibit hepatic toxicity, endocrine disrupting effects, and carcinogenic properties, emphasizing the need for further investigation into their environmental behaviors and toxicological profiles (Liu & Mabury, 2020).

Mechanism of Action

While the mechanism of action for “4’-(4-Methoxyphenyl)-2,2’:6’,2’'-terpyridine” is not available, 4-Methoxyamphetamine, a related compound, acts as a potent and selective serotonin releasing agent . It binds to alpha receptors to mediate these effects .

Safety and Hazards

The U.S. National Institute for Occupational Safety and Health (NIOSH) has set a recommended exposure limit (REL) of 5 mg/m 3 over an 8-hour workday for 4-Methoxyphenol . It is harmful if swallowed, may cause an allergic skin reaction, and causes serious eye irritation .

properties

IUPAC Name

4-(4-methoxyphenyl)-2,6-dipyridin-2-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O/c1-26-18-10-8-16(9-11-18)17-14-21(19-6-2-4-12-23-19)25-22(15-17)20-7-3-5-13-24-20/h2-15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAEWAYWLMREGRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC(=C2)C3=CC=CC=N3)C4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90348145
Record name 4'-(4-Methoxyphenyl)-2,2':6',2''-terpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90348145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-(4-Methoxyphenyl)-2,2':6',2''-terpyridine

CAS RN

13104-56-8
Record name 4'-(4-Methoxyphenyl)-2,2':6',2''-terpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90348145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 13104-56-8
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